molecular formula C14H12N4 B12582877 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole CAS No. 295806-49-4

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole

Cat. No.: B12582877
CAS No.: 295806-49-4
M. Wt: 236.27 g/mol
InChI Key: KKSPWPNNKAMHTL-UHFFFAOYSA-N
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Description

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is a compound that belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic structures. This compound incorporates an imidazole ring, a five-membered ring containing two nitrogen atoms, and a naphthalene moiety, a fused pair of benzene rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole typically involves the diazotization of an aromatic amine followed by coupling with an imidazole derivative. The process begins with the formation of a diazonium salt from naphthylamine under acidic conditions. This intermediate is then reacted with 1-methylimidazole in the presence of a base to form the azo compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or water .

Industrial Production Methods

Industrial production of azo dyes, including this compound, involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality. The use of automated systems for temperature control and reagent addition enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a chromophore in the study of molecular interactions and as a reagent in organic synthesis.

    Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole involves its interaction with biological molecules, particularly nucleic acids and proteins. The azo group can undergo reduction to form reactive intermediates that can bind to DNA, leading to potential anti-cancer effects. The compound’s ability to intercalate into DNA strands disrupts the replication process, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-[(E)-(phenyl)diazenyl]-1H-imidazole
  • 2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole
  • 1-Methyl-2-[(E)-(4-nitrophenyl)diazenyl]-1H-imidazole

Uniqueness

1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole is unique due to the presence of both the naphthalene and imidazole moieties, which confer distinct electronic and steric properties. This combination enhances its stability and reactivity compared to other azo dyes, making it particularly useful in various applications .

Properties

CAS No.

295806-49-4

Molecular Formula

C14H12N4

Molecular Weight

236.27 g/mol

IUPAC Name

(1-methylimidazol-2-yl)-naphthalen-2-yldiazene

InChI

InChI=1S/C14H12N4/c1-18-9-8-15-14(18)17-16-13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3

InChI Key

KKSPWPNNKAMHTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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